![molecular formula C16H18N6O6 B11046403 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11046403.png)
2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to a nitrophenyl moiety. The presence of the methoxyethoxy group adds to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide typically involves a multi-step process The initial step often includes the formation of the triazolopyrimidine core through a cyclization reaction involving appropriate precursorsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, oxides, and other functionalized analogs .
Scientific Research Applications
2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The triazolopyrimidine core plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide
- 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-aminophenyl)acetamide
- 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide lies in its specific structural features, such as the methoxyethoxy group and the nitrophenyl moiety. These features contribute to its distinct chemical reactivity, solubility, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H18N6O6 |
---|---|
Molecular Weight |
390.35 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H18N6O6/c1-27-6-7-28-16-19-15-18-14(24)10(9-21(15)20-16)8-13(23)17-11-2-4-12(5-3-11)22(25)26/h2-5,10H,6-9H2,1H3,(H,17,23)(H,18,19,20,24) |
InChI Key |
KANKDZSDGXRMOT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NN2CC(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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